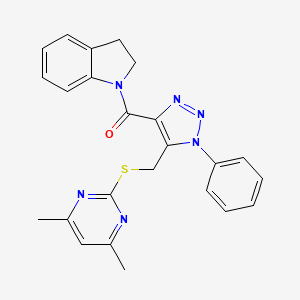![molecular formula C8H9F2IN2O2 B2980540 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856096-36-0](/img/structure/B2980540.png)
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound with intriguing structural features. This compound features a pyrazole ring, substituted with a difluoromethyl group and an iodine atom, as well as a propanoic acid moiety. Such complex structure renders it interesting for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: : The construction of the pyrazole ring is often achieved through cyclization reactions involving appropriate precursors like hydrazines and carbonyl compounds.
Introduction of Substituents: : Subsequent steps introduce the difluoromethyl group and the iodine atom. These steps might involve selective halogenation and difluoromethylation reactions under controlled conditions.
Addition of the Propanoic Acid Moiety: : This step could involve coupling reactions where the pyrazole intermediate is reacted with suitable carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would require optimized reaction conditions to ensure high yield and purity. Such conditions might include:
Temperature Control: : Maintaining specific temperatures during reactions to ensure optimal yields.
Catalysts and Reagents: : Utilizing suitable catalysts and reagents to facilitate efficient reaction pathways.
Purification Techniques: : Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, such as:
Oxidation: : This compound can be oxidized under specific conditions, potentially leading to the formation of products with higher oxidation states.
Reduction: : It may be reduced to yield corresponding lower oxidation state products, often involving hydrogenation or metal hydride reductions.
Substitution Reactions: : The iodine atom allows for halogen exchange or nucleophilic substitutions, producing a range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Strong oxidizers like permanganates or chromates.
Reducing Agents: : Hydrogen gas with metal catalysts or metal hydrides.
Nucleophiles: : Reagents like amines or thiols for substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used, yielding a variety of functionalized derivatives of the original compound.
科学的研究の応用
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid has diverse applications in several fields:
Chemistry: : Used as an intermediate in the synthesis of complex molecules and as a building block for novel compounds.
Biology: : Investigated for its potential biochemical interactions and effects on cellular processes.
Medicine: : Explored for its potential pharmacological properties, including as a lead compound for drug development.
Industry: : Utilized in the creation of materials with specific chemical properties, such as fluorinated polymers.
作用機序
The mechanism by which 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid exerts its effects can involve interactions with molecular targets such as enzymes or receptors. These interactions often disrupt or modulate biochemical pathways, leading to the observed effects.
Molecular Targets and Pathways
Enzymatic Inhibition: : May act as an inhibitor of specific enzymes, altering metabolic pathways.
Receptor Binding: : Can bind to receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Comparing 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid with similar compounds highlights its uniqueness in terms of structural features and functional groups:
Similar Compounds: : Pyrazole derivatives like 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid.
Unique Features: : The presence of both difluoromethyl and iodine substituents, which impart distinctive chemical properties and reactivity.
This complex compound's unique structure and reactivity profile make it a valuable subject for ongoing research and development in various scientific fields
特性
IUPAC Name |
3-[3-(difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-4(8(14)15)2-13-3-5(11)6(12-13)7(9)10/h3-4,7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXUSYXPXMTXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C(=N1)C(F)F)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2980458.png)

![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2980460.png)


![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride](/img/structure/B2980466.png)


![1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980470.png)


![5-{[(3-chloro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2980476.png)

